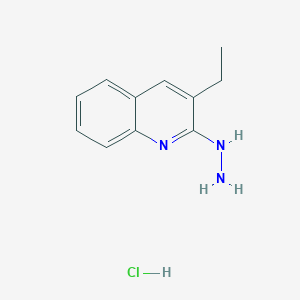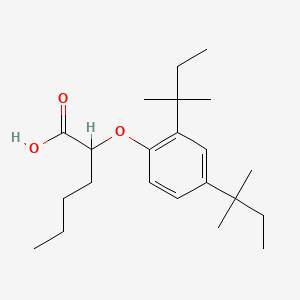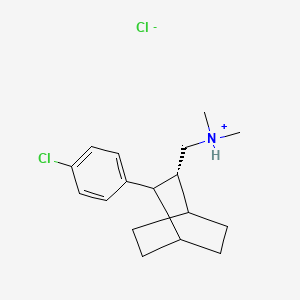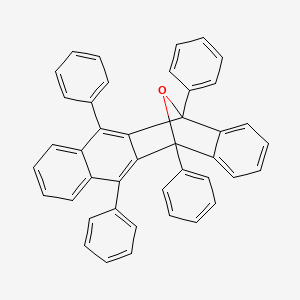
1,6,11-Undecanetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a linear aliphatic amine with three amino groups (-NH2) attached to the carbon chain at positions 1, 6, and 11. This compound is known for its versatility and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,6,11-Undecanetriamine can be synthesized through several methods, including the reduction of undecanedioic acid or its derivatives. One common synthetic route involves the reaction of undecanedioic acid with ammonia under high pressure and temperature conditions to yield the desired triamine.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the raw materials are subjected to controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 1,6,11-Undecanetriamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of undecanedioic acid or its derivatives.
Reduction: Reduction reactions can produce secondary and tertiary amines.
Substitution: Substitution reactions can result in the formation of various alkylated amines.
科学的研究の応用
1,6,11-Undecanetriamine is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of polymers, pharmaceuticals, and other organic compounds. In biology, it is used as a cross-linking agent in the study of protein structures and interactions. In medicine, it serves as a precursor for the synthesis of various drugs and therapeutic agents. In industry, it is utilized in the production of coatings, adhesives, and other materials.
作用機序
1,6,11-Undecanetriamine is similar to other aliphatic amines such as hexanediamine and decanediamine. its unique structure with three amino groups at specific positions gives it distinct properties and applications. Unlike hexanediamine, which has two amino groups, this compound's additional amino group allows for more complex reactions and applications.
類似化合物との比較
Hexanediamine
Decanediamine
Undecanedioic acid
Dodecanediamine
特性
CAS番号 |
26547-09-1 |
|---|---|
分子式 |
C11H27N3 |
分子量 |
201.35 g/mol |
IUPAC名 |
undecane-1,6,11-triamine |
InChI |
InChI=1S/C11H27N3/c12-9-5-1-3-7-11(14)8-4-2-6-10-13/h11H,1-10,12-14H2 |
InChIキー |
DQWFTGPZPKZMAB-UHFFFAOYSA-N |
正規SMILES |
C(CCC(CCCCCN)N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















